2-Amino-1-[2-(difluoromethoxy)phenyl]ethanol
Description
2-Amino-1-[2-(difluoromethoxy)phenyl]ethanol is an ethanolamine derivative featuring a phenyl ring substituted with a difluoromethoxy group at the ortho (2-) position. The compound’s molecular formula is C₉H₁₁F₂NO₂, with a molecular weight of 203.188 g/mol. Its structure combines a polar ethanolamine backbone with a lipophilic difluoromethoxy substituent, making it a candidate for pharmacological studies targeting receptors like FFAR1/FFAR4 or 5-HT2A .
Properties
Molecular Formula |
C9H11F2NO2 |
|---|---|
Molecular Weight |
203.19 g/mol |
IUPAC Name |
2-amino-1-[2-(difluoromethoxy)phenyl]ethanol |
InChI |
InChI=1S/C9H11F2NO2/c10-9(11)14-8-4-2-1-3-6(8)7(13)5-12/h1-4,7,9,13H,5,12H2 |
InChI Key |
VJIIIIBLGLDHOO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(CN)O)OC(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-(2-(difluoromethoxy)phenyl)ethan-1-ol typically involves the reaction of 2-(difluoromethoxy)benzaldehyde with an appropriate amine source under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
2-Amino-1-(2-(difluoromethoxy)phenyl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary amines.
Substitution: The difluoromethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
2-Amino-1-(2-(difluoromethoxy)phenyl)ethan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Amino-1-(2-(difluoromethoxy)phenyl)ethan-1-ol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the difluoromethoxy group can enhance lipophilicity and membrane permeability. These interactions can modulate enzyme activity or receptor binding, leading to various biological effects .
Comparison with Similar Compounds
Structural Isomerism: Positional Effects of Difluoromethoxy Substitution
The position of the difluoromethoxy group on the phenyl ring significantly influences electronic and steric properties:
Fluorinated Phenyl Analogs: Difluoromethoxy vs. Direct Fluorine Substitution
Fluorine substituents modulate lipophilicity and metabolic stability:
Functional Group Variations: Ethanolamine Derivatives
Modifications to the ethanolamine backbone or phenyl ring alter reactivity and applications:
- Biological Implications: The ethanolamine hydroxyl group in the target compound is critical for hydrogen bonding in receptor interactions, whereas ketone derivatives (e.g., ) may exhibit different binding profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
